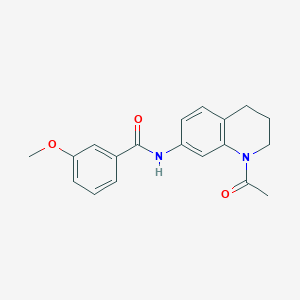

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide, also known as 7-AQ, is a small molecule that has been widely used in scientific research. This compound is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and apoptosis.

Scientific Research Applications

Anticorrosive Materials

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide, as a quinoline derivative, shows potential applications in anticorrosive materials. Quinoline derivatives are recognized for their high electron density, which contributes to their effectiveness against metallic corrosion. They can form highly stable chelating complexes with surface metallic atoms through coordination bonding, offering a promising avenue for corrosion inhibition in various industries (Verma, Quraishi, & Ebenso, 2020).

Neuroprotection and Central Nervous System Disorders

The metabolism of quinoline derivatives, including this compound, involves complex interactions within the central nervous system. These compounds can potentially modulate neurotransmitter activity, offering avenues for neuroprotection and the treatment of neurological disorders. The balance between neurotoxic and neuroprotective kynurenines, derivatives in the quinoline pathway, plays a crucial role in neurodegenerative diseases, suggesting that quinoline derivatives could be explored for therapeutic interventions in conditions such as Alzheimer's and Parkinson's diseases (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).

Antimicrobial and Antiparasitic Activities

Quinoline derivatives, including this compound, exhibit a broad spectrum of antimicrobial and antiparasitic activities. These compounds have been studied for their potential to inhibit the growth of various pathogens, offering a promising approach for the development of new antimicrobial and antiparasitic agents. Their unique mechanisms of action and the ability to disrupt the life cycle of pathogens highlight their potential in addressing resistance and finding novel treatments for infectious diseases (Daryani et al., 2017).

Anticancer Research

Research has emphasized the significance of quinoline derivatives in anticancer therapy. These compounds have shown efficacy against a variety of cancer cell lines, acting through different mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of cancer cell proliferation. The therapeutic potential of quinoline derivatives in oncology is notable, with ongoing research aimed at enhancing their efficacy and reducing toxicity for use in clinical settings (Hussaini, 2016).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13(22)21-10-4-6-14-8-9-16(12-18(14)21)20-19(23)15-5-3-7-17(11-15)24-2/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMGQVYOVJRAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-bromothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2648628.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)

![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)

![Imidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B2648645.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2648648.png)

![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)